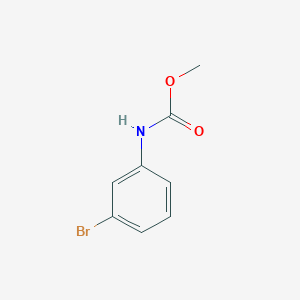

Methyl (3-bromophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (3-bromophenyl)carbamate” is a chemical compound with the CAS Number: 25216-72-2 . It has a molecular weight of 230.06 and its IUPAC name is methyl 3-bromophenylcarbamate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) . This indicates that the molecule consists of a bromophenyl group attached to a carbamate group via a single bond. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dry room .Scientific Research Applications

Herbicide Metabolism and Biological Monitoring

Methyl (3-bromophenyl)carbamate is structurally related to phenmedipham, a herbicide used in agriculture. Studies have explored the metabolism of such substances, revealing metabolites like methyl-N-(3-hydroxyphenyl)-carbamate in urine, indicating the biological processing of these compounds in organisms (Schettgen, Weiss, & Angerer, 2001).

Photolabile Alcohol Protecting Groups

Research has shown that N-Methyl-N-(o-nitrophenyl)carbamates, which are structurally similar to this compound, can be used as photoremovable alcohol protecting groups in chemical synthesis, indicating potential applications in complex organic synthesis (Loudwig & Goeldner, 2001).

Development of Green Chemistry Methods

Methyl carbamates, including this compound, have been a focus in the development of greener, more efficient chemical synthesis methods. For instance, methyl N-phenyl carbamate has been synthesized using methyl formate as a carbonylating agent, suggesting that similar methods could be applicable for this compound (Yalfani et al., 2015).

Environmental and Biological Degradation

The environmental impact and degradation of carbamates, including compounds like this compound, have been studied, especially in the context of pesticide use. Research into bacterial strains capable of degrading N-methylated carbamates at low temperatures provides insights into the bioremediation of such compounds (Fareed et al., 2019).

Chiral Stationary Phases in Chromatography

Carbamates, including this compound, have been explored for their potential use in chiral stationary phases for high-performance liquid chromatography (HPLC), an important technique in analytical chemistry for separating and analyzing compounds (Chankvetadze et al., 1997).

Antileukemic Activity

In the field of medicinal chemistry, derivatives of carbamates have been synthesized and evaluated for their antileukemic activity. This suggests potential research avenues for this compound derivatives in pharmaceutical applications (Anderson et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .

Mode of Action

Carbamates, in general, inhibit acetylcholinesterase by reversibly binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This results in overstimulation of nerves, causing symptoms of neurotoxicity.

Biochemical Pathways

Carbamates, including Methyl (3-bromophenyl)carbamate, are known to be metabolized by various microbial degradation pathways . The enzymatic hydrolysis of the carbamate ester or amide linkage is a common theme in these pathways . .

Pharmacokinetics

The metabolites are usually excreted in the urine .

Result of Action

Carbamates can cause overstimulation of the nervous system due to the accumulation of acetylcholine, leading to neurotoxic effects .

Properties

IUPAC Name |

methyl N-(3-bromophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYWFWFNTFKJSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879356 |

Source

|

| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-72-2 |

Source

|

| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)